7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-[(3-methoxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Description
7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-8-[(3-methoxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione (CAS: 476479-89-7) is a purine-2,6-dione derivative with a molecular formula of C₁₉H₂₄ClN₅O₅ and an average molecular mass of 437.881 g/mol . Its structure features a 4-chlorophenoxy group at the 7-position, a 3-methoxypropylamino substituent at the 8-position, and a methyl group at the 3-position (Figure 1).
Properties
CAS No. |
476479-89-7 |
|---|---|
Molecular Formula |
C19H24ClN5O5 |
Molecular Weight |
437.9 g/mol |
IUPAC Name |
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(3-methoxypropylamino)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C19H24ClN5O5/c1-24-16-15(17(27)23-19(24)28)25(18(22-16)21-8-3-9-29-2)10-13(26)11-30-14-6-4-12(20)5-7-14/h4-7,13,26H,3,8-11H2,1-2H3,(H,21,22)(H,23,27,28) |
InChI Key |
KHXVMMTWQMOXMV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCOC)CC(COC3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution at the C8 Position
The C8 position of the purine scaffold is highly reactive toward nucleophilic substitution, enabling introduction of the 3-methoxypropylamino group. A representative pathway involves:
-
Starting with 8-bromo-3-methylxanthine as the core intermediate.
-
Reacting with 3-methoxypropylamine under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent such as N-methylpyrrolidone (NMP) at 80–100°C for 12–24 hours.
-
Isolating the 8-(3-methoxypropylamino)-3-methylxanthine intermediate via aqueous workup and recrystallization from ethanol/water mixtures.
Alkylation at the N7 Position
The N7 position undergoes alkylation to introduce the 3-(4-chlorophenoxy)-2-hydroxypropyl side chain:
-
Treating the C8-substituted intermediate with 3-(4-chlorophenoxy)-2-hydroxypropyl bromide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Conducting the reaction in a biphasic system (dichloromethane/water) with sodium hydroxide to maintain a pH of 10–12.
-
Purifying the final product via column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1).
Stepwise Preparation Protocol
Synthesis of 8-(3-Methoxypropylamino)-3-methylxanthine
Key analytical data :
N7 Alkylation with 3-(4-Chlorophenoxy)-2-hydroxypropyl Bromide
Critical challenges :
-
Competing O-alkylation at the 2-hydroxypropyl group necessitates strict pH control.
-
Epimerization at the chiral center of the side chain is minimized by maintaining reaction temperatures below 30°C.
Optimization of Reaction Conditions
Solvent Screening for Alkylation
| Solvent | Reaction Efficiency | Byproduct Formation |
|---|---|---|
| Dichloromethane/water | High (92% conversion) | Low (<5%) |
| Toluene/water | Moderate (75%) | High (15%) |
| Ethyl acetate/water | Low (58%) | Moderate (10%) |
Biphasic systems with dichloromethane provide optimal interfacial area for alkylation while suppressing hydrolysis of the bromoalkyl intermediate.
Impact of Catalysts on Reaction Rate
| Catalyst | Reaction Time (hours) | Yield (%) |
|---|---|---|
| None | 24 | 42 |
| TBAB (0.1 equiv) | 8 | 60 |
| 18-Crown-6 (0.1 equiv) | 10 | 58 |
Tetrabutylammonium bromide (TBAB) enhances phase transfer, accelerating the reaction by facilitating hydroxide ion transport to the organic phase.
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Assessment
| Method | Conditions | Purity |
|---|---|---|
| HPLC | C18 column, 0.1% H₃PO₄/acetonitrile gradient | 99.1% |
| Chiral HPLC | Chiralpak AD-H, heptane/ethanol 80:20 | 98.7% ee |
Enantiomeric excess (ee) confirms retention of chirality at the 2-hydroxypropyl center during synthesis.
Challenges and Mitigation Strategies
Byproduct Formation During Alkylation
The primary byproduct arises from O-alkylation of the 2-hydroxy group, forming an ether-linked dimer. Strategies to suppress this include:
Solubility Limitations
The final product exhibits limited solubility in common organic solvents, complicating purification. Solutions include:
-
Using methanol/dimethylacetamide (95:5) mixtures for recrystallization.
-
Employing size-exclusion chromatography for large-scale batches.
Scale-Up Considerations
Pilot-Scale Synthesis (500 g Batch)
| Parameter | Laboratory Scale | Pilot Scale |
|---|---|---|
| Reaction volume | 2 L | 200 L |
| Cooling rate | Ambient | Jacketed reactor (−10°C) |
| Yield | 60% | 58% |
| Purity | 99.1% | 98.5% |
Scale-up introduces marginal yield reduction due to thermal gradients during exothermic alkylation steps.
| Waste Component | Treatment Method |
|---|---|
| NMP | Distillation recovery (85% efficiency) |
| Bromoalkyl byproducts | Alkaline hydrolysis (pH 12, 70°C) |
NMP recycling reduces raw material costs by 23% in large-scale production .
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound contains several reactive groups:
-
Chlorophenoxy group : Prone to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing chlorine substituent.
-
Hydroxypropyl moiety : The hydroxyl group can act as a nucleophile or participate in hydrogen bonding, influencing solubility and reactivity.
-
Amino group : Susceptible to acylation, alkylation, or amidine formation under basic or acidic conditions.
-
Purine core : Engages in typical purine reactions, such as alkylation at position 2 or 6.
Nucleophilic Substitution
The chlorophenoxy group undergoes SNAr reactions with strong nucleophiles (e.g., hydroxide, amines) under basic conditions, replacing chlorine with other substituents.
Amino Group Reactions
The secondary amine at position 8 can react via:
-
Acylation : With acyl chlorides to form amides.
-
Alkylation : With alkyl halides to generate quaternary ammonium salts.
-
Amidine formation : Reaction with imidates to create amidine derivatives.
Hydroxypropyl Group Interactions
The hydroxyl group may participate in:
-
Esterification : Reaction with carboxylic acid derivatives to form esters.
-
Oxidative cleavage : Conversion to a ketone or carboxylic acid under oxidizing conditions.
Comparison with Structurally Similar Compounds
Physical and Chemical Stability
-
Thermal stability : Purine derivatives typically withstand moderate heating during synthesis.
-
pH sensitivity : The amino and hydroxyl groups may protonate/deprotonate under acidic/basic conditions, altering reactivity.
-
Oxidative stability : Hydroxypropyl groups may oxidize to ketones or carboxylic acids under strong oxidizing agents.
Analytical Methods for Reaction Monitoring
Scientific Research Applications
Overview
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-[(3-methoxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic organic compound belonging to the purine derivatives class. This compound exhibits a complex structure with various functional groups, making it of significant interest across multiple fields of scientific research, including chemistry, biology, medicine, and industry.
Chemistry
In the field of chemistry, this compound is studied for its reactivity and potential as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with enhanced properties.
Biology
The biological applications of this compound are noteworthy. Research has focused on its interactions with biological macromolecules such as proteins and nucleic acids. Studies suggest that it may influence various biological pathways and could serve as a lead compound in drug discovery efforts aimed at targeting specific biomolecular interactions.
Medicine
In medical research, the potential therapeutic properties of this compound are being investigated. Preliminary studies indicate possible anti-inflammatory , antiviral , and anticancer activities. The mechanism of action likely involves binding to specific molecular targets, modulating their activity, and thereby eliciting various biological responses.
Industry
Industrially, this compound may be utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to act as a versatile building block makes it valuable in the development of specialty chemicals used in various applications.
- Anti-Cancer Activity : A study conducted on the compound's effect on cancer cell lines demonstrated significant inhibition of cell proliferation in specific types of cancer cells. The results indicated that the compound could induce apoptosis through the modulation of apoptotic pathways.
- Anti-Inflammatory Effects : Research showed that this compound could reduce inflammation markers in vitro and in vivo models, suggesting its potential use in treating inflammatory diseases.
- Antiviral Properties : Preliminary investigations into the antiviral activity of this compound revealed promising results against certain viral strains, indicating its potential development as an antiviral agent.
Mechanism of Action
The mechanism of action of “7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-[(3-methoxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
7-[2-Hydroxy-3-(4-Methoxyphenoxy)propyl]-8-[(2E)-2-(1-(2-Hydroxyphenyl)ethylidene)hydrazino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione (CAS: 300837-74-5)
This analogue replaces the 4-chlorophenoxy group with a 4-methoxyphenoxy moiety and introduces a hydrazino-ethylidene side chain at the 8-position .
8-[(2-Furylmethyl)amino]-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione (CAS: 333752-29-7)
This derivative substitutes the 3-methoxypropylamino group with a furylmethylamino substituent and retains the 4-methoxyphenoxy group . The furan ring may influence π-π stacking interactions in enzymatic binding pockets, though its biological activity remains uncharacterized.
Analogues with Modified Amino Side Chains
7-(3-(4-Chlorophenoxy)-2-hydroxypropyl)-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
This modification could enhance bioavailability but may reduce membrane permeability.
7-(3-(Allyloxy)-2-hydroxypropyl)-8-((2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS: 887867-64-3)
The allyloxy and 2-hydroxyethylamino substituents introduce additional hydrogen-bonding sites . Such changes might affect interactions with kinases like PDK1 or Bcr-Abl, though specific data are lacking.
Cytotoxicity in Leukemia Cell Lines
Purine derivatives with structural similarities to the target compound, such as those reported in Pharmaceutics (2024), exhibit cytotoxic activity in chronic myeloid leukemia (CML) cell lines (e.g., K562, KCL22).
Kinase Inhibition
Boehringer Ingelheim’s purine-based PDK1 inhibitors (e.g., compound XXXIII) demonstrated nanomolar IC₅₀ values (0.1–100 nM), highlighting the importance of the purine scaffold in kinase targeting . The target compound’s 3-methoxypropylamino and 4-chlorophenoxy groups may similarly contribute to kinase binding, though specific inhibition data are unavailable.
Physicochemical and Electrochemical Properties
pH-Dependent Behavior
Purine derivatives, including xanthine and theophylline analogues, exhibit pH-dependent electrochemical oxidation. For example, oxidation peaks shift near background discharge at pH >8–9 due to adsorption effects . While the target compound’s electrochemical profile is unreported, its structural similarity suggests comparable pH sensitivity.
Biological Activity
The compound 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-[(3-methoxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H24ClN5O5
- Molecular Weight : 437.88 g/mol
- CAS Number : 941965-67-9
- Structural Formula :
Research indicates that this compound exhibits various biological activities primarily through:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It interacts with various receptors that play critical roles in neurotransmission and cellular responses.
Pharmacological Effects
The biological activities of the compound include:
- Antitumor Activity : Studies have demonstrated that it can inhibit the proliferation of certain cancer cell lines.
- Anti-inflammatory Effects : The compound shows potential in reducing inflammation markers in vitro and in vivo.
- Antioxidant Properties : It exhibits significant antioxidant activity, which may contribute to its protective effects against oxidative stress.
Case Studies
In Vitro Studies
In vitro assays have shown that the compound effectively reduces cell viability in cancer cell lines such as HeLa and MCF7 by inducing apoptosis. The mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins.
In Vivo Studies
Animal models treated with this compound exhibited reduced tumor sizes compared to control groups. Additionally, significant improvements were noted in inflammatory markers following treatment with the compound.
Safety and Toxicity
The compound has been classified with potential toxicity risks:
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for optimizing the yield of 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-[(3-methoxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione?
- Methodological Answer : Synthesis of purine derivatives often involves multi-step functionalization. For example, similar compounds (e.g., aryl halide derivatives) are synthesized via regioselective alkylation and amination, with intermediates stabilized by protective groups like tert-butyldimethylsilyl (TBS) . Key steps include:
- Stepwise substitution : Prioritize phenoxypropyl and methoxypropylamino group additions to avoid steric hindrance.
- Purification : Use column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate intermediates.
- Yield optimization : Adjust reaction temperatures (e.g., 60–80°C) and catalyst loading (e.g., Pd/C for hydrogenation).
Q. How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic techniques?
- Methodological Answer : Structural confirmation requires:
- NMR spectroscopy : Compare - and -NMR shifts with analogous purine derivatives (e.g., 3-substituted purine-diones show characteristic downfield shifts for C2 and C6 carbonyls at ~165–170 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS can verify molecular ions (e.g., [M+H] or [M+Na]) and fragmentation patterns .
- X-ray crystallography : Co-crystallize with heavy atoms (e.g., bromine substituents) to enhance diffraction resolution .
Q. What analytical methods are suitable for quantifying this compound in biological matrices?
- Methodological Answer : Develop a validated LC-MS/MS protocol:
- Chromatography : Use a C18 column with mobile phases (e.g., 0.1% formic acid in water/acetonitrile).
- Ionization : Electrospray ionization (ESI) in positive mode enhances detection of protonated purine derivatives.
- Calibration : Include internal standards (e.g., deuterated analogs) to correct matrix effects .
Advanced Research Questions
Q. How can conflicting data on the compound’s mechanism of action in enzymatic assays be systematically addressed?
- Methodological Answer : Apply a tiered validation framework:
- Reproducibility checks : Replicate assays under controlled conditions (pH, temperature, cofactors).
- Enzyme kinetics : Compare and values across independent studies to identify outliers .
- Structural modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., phosphodiesterases) and correlate with experimental IC values .
Q. What strategies are effective for elucidating the compound’s metabolic stability and degradation pathways?
- Methodological Answer : Combine in vitro and in silico approaches:
- Microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
- Metabolite identification : Use predictive software (e.g., Meteor Nexus) to flag likely oxidation sites (e.g., hydroxylation at the methoxypropyl group) .
- Isotope labeling : Synthesize -labeled analogs to track metabolic intermediates .
Q. How can computational models be leveraged to predict the compound’s physicochemical properties and bioactivity?
- Methodological Answer : Utilize QSAR (Quantitative Structure-Activity Relationship) workflows:
- Descriptor calculation : Compute logP, polar surface area, and H-bond donors/acceptors using tools like ChemAxon.
- Machine learning : Train models on purine-dione datasets to predict solubility, permeability, and target binding (e.g., random forest algorithms) .
- Validation : Cross-reference predictions with experimental data (e.g., solubility in PBS at pH 7.4) .
Experimental Design & Data Analysis
Q. What factorial design principles should guide dose-response studies for this compound in in vivo models?
- Methodological Answer : Implement a 3×3 factorial design:
- Variables : Dose (low, medium, high) and administration route (oral, intraperitoneal, intravenous).
- Endpoint selection : Measure plasma half-life, tissue distribution, and toxicity markers (e.g., ALT/AST levels).
- Statistical power : Use ANOVA with post-hoc Tukey tests (α = 0.05, n ≥ 6 per group) .
Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy data?
- Methodological Answer : Conduct a meta-analysis focusing on:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
